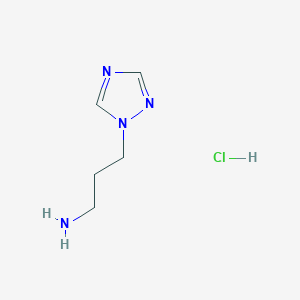

3-(1H-1,2,4-triazol-1-yl)propan-1-amine hydrochloride

Description

The exact mass of the compound 3-(1H-1,2,4-triazol-1-yl)propan-1-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(1H-1,2,4-triazol-1-yl)propan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-1,2,4-triazol-1-yl)propan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1,2,4-triazol-1-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.ClH/c6-2-1-3-9-5-7-4-8-9;/h4-5H,1-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLOUQUZEAJFKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657380 | |

| Record name | 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

794522-91-1 | |

| Record name | 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-1,2,4-triazol-1-yl)propan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(1H-1,2,4-triazol-1-yl)propan-1-amine hydrochloride

This guide provides a comprehensive overview of the synthesis and characterization of 3-(1H-1,2,4-triazol-1-yl)propan-1-amine hydrochloride, a key building block in pharmaceutical and materials science research. The document is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring a deep understanding for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Triazole Moiety

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and dipole moment, which facilitate strong interactions with biological targets. The title compound, 3-(1H-1,2,4-triazol-1-yl)propan-1-amine hydrochloride, incorporates this versatile heterocycle linked to a flexible aminopropyl chain, making it a valuable intermediate for the synthesis of a wide range of bioactive molecules and functional materials. Its hydrochloride salt form enhances stability and aqueous solubility, crucial for handling and formulation.

Synthetic Pathway: A Rational Approach to Molecular Construction

The most direct and industrially scalable synthesis of 3-(1H-1,2,4-triazol-1-yl)propan-1-amine hydrochloride involves a two-step process: the N-alkylation of 1H-1,2,4-triazole followed by the formation of the hydrochloride salt.

Step 1: N-Alkylation of 1H-1,2,4-triazole

The key to this synthesis is the regioselective alkylation of the 1H-1,2,4-triazole ring. The triazole anion, formed in the presence of a base, can theoretically be alkylated at the N1, N2, or N4 positions. However, the N1 position is generally favored due to thermodynamic stability. The choice of the alkylating agent is critical; a protected amine or a precursor that can be easily converted to an amine is preferred to avoid side reactions. A common and effective strategy is the use of a haloalkylphthalimide, such as N-(3-bromopropyl)phthalimide, followed by deprotection.

An alternative and more direct approach, which will be detailed below, utilizes a haloalkylamine hydrochloride, where the amine is protonated and thus protected from acting as a nucleophile.

Caption: Synthetic workflow for 3-(1H-1,2,4-triazol-1-yl)propan-1-amine hydrochloride.

Experimental Protocol: Synthesis of 3-(1H-1,2,4-triazol-1-yl)propan-1-amine hydrochloride

Materials:

-

1H-1,2,4-triazole

-

3-Chloropropan-1-amine hydrochloride

-

Potassium carbonate (anhydrous)

-

Dimethylformamide (DMF, anhydrous)

-

Diethyl ether

-

Hydrochloric acid solution (e.g., 2 M in diethyl ether)

-

Ethyl acetate

-

Methanol

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1H-1,2,4-triazole (1.0 eq), 3-chloropropan-1-amine hydrochloride (1.1 eq), and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 1H-1,2,4-triazole.

-

N-Alkylation: Heat the reaction mixture to 80°C and maintain it at this temperature with vigorous stirring for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).

-

Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash them with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure to remove the DMF.

-

Purification of the Free Base: The resulting crude oil (the free base, 3-(1H-1,2,4-triazol-1-yl)propan-1-amine) can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol (e.g., starting from 100% dichloromethane and gradually increasing the polarity with methanol).

-

Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of methanol or ethyl acetate. Cool the solution to 0°C in an ice bath.

-

Precipitation: Slowly add a solution of hydrochloric acid in diethyl ether (1.2 eq) dropwise with stirring. A white precipitate of the hydrochloride salt will form.

-

Isolation and Drying: Continue stirring the suspension at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Collect the solid product by vacuum filtration, wash it with cold diethyl ether, and dry it under vacuum to yield 3-(1H-1,2,4-triazol-1-yl)propan-1-amine hydrochloride.

Characterization: A Multi-faceted Approach to Structural Elucidation

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

Caption: Key characterization techniques for the target compound.

Expected Analytical Data

The following table summarizes the expected characterization data for 3-(1H-1,2,4-triazol-1-yl)propan-1-amine hydrochloride. These values are predicted based on the analysis of structurally related compounds found in the literature.[1][2]

| Technique | Expected Observations |

| ¹H NMR | Solvent: D₂O or DMSO-d₆- Singlet around δ 8.5-9.0 ppm (1H, triazole CH)- Singlet around δ 7.9-8.2 ppm (1H, triazole CH)- Triplet around δ 4.3-4.5 ppm (2H, N-CH₂)- Multiplet (quintet or sextet) around δ 2.2-2.4 ppm (2H, -CH₂-)- Triplet around δ 3.0-3.2 ppm (2H, CH₂-NH₃⁺)- Broad singlet for NH₃⁺ protons |

| ¹³C NMR | Solvent: D₂O or DMSO-d₆- Signal around δ 150-155 ppm (triazole CH)- Signal around δ 145-150 ppm (triazole CH)- Signal around δ 48-52 ppm (N-CH₂)- Signal around δ 35-40 ppm (CH₂-NH₃⁺)- Signal around δ 28-32 ppm (-CH₂-) |

| FT-IR (KBr) | - Broad peak around 3400-2800 cm⁻¹ (N-H and C-H stretching)- Sharp peaks around 3100-3150 cm⁻¹ (aromatic C-H stretching)- Peaks around 1600-1650 cm⁻¹ (N-H bending)- Peaks in the 1500-1400 cm⁻¹ range (C=N and C=C stretching)- Peaks around 1200-1300 cm⁻¹ (C-N stretching) |

| ESI-MS | Calculated for C₅H₁₁N₄⁺ [M+H]⁺: m/z 127.10. The observed mass will correspond to the free base. |

| Elemental Analysis | Calculated for C₅H₁₁ClN₄: C, 37.04%; H, 6.84%; N, 34.56%. Found values should be within ±0.4% of the calculated values. |

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by the convergence of data from multiple, independent analytical techniques. A successful synthesis will yield a product where:

-

The ¹H and ¹³C NMR spectra are consistent with the proposed structure, showing the correct number of signals with appropriate chemical shifts, multiplicities, and integrations.

-

The high-resolution mass spectrum provides an accurate mass measurement for the molecular ion of the free base, confirming the elemental composition.

-

The FT-IR spectrum displays characteristic absorption bands for the functional groups present in the molecule.

-

The elemental analysis data align closely with the calculated percentages for the hydrochloride salt, confirming its purity and stoichiometry.

Discrepancies in any of these data sets would necessitate further purification or a re-evaluation of the synthetic route.

Conclusion

This guide has detailed a reliable and well-characterized method for the synthesis of 3-(1H-1,2,4-triazol-1-yl)propan-1-amine hydrochloride. By providing a thorough explanation of the synthetic strategy and a comprehensive characterization workflow, this document serves as a valuable resource for researchers in medicinal chemistry and related fields, enabling the efficient production and confident application of this important chemical intermediate.

References

-

TARIKOĞULLARI DOĞAN AH, SAYLAM M, YILMAZ S, PARLAR S, BALLAR P, ALPTÜZÜN V. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide derivatives: design, synthesis and neuroprotectivity potential against 6-OHDA induced neurotoxicity model. Turk J Pharm Sci. 2025;22(1):1-9. Available from: [Link]

-

Lim, F. P. L., Tan, L. Y., Tiekink, E. R. T., & Dolzhenko, A. V. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(41), 23282–23292. Available from: [Link]

-

PubChem Compound Summary for CID 4379682, 1H-1,2,4-Triazole-1-propanamine. National Center for Biotechnology Information. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(1H-1,2,4-triazol-1-yl)propan-1-amine Hydrochloride

Foreword: A Practical Framework for Characterization

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged with 3-(1H-1,2,4-triazol-1-yl)propan-1-amine hydrochloride. The successful application of any novel chemical entity in a research or development pipeline is fundamentally reliant on a thorough understanding of its physicochemical properties. These parameters govern a molecule's behavior from synthesis and purification to formulation and biological activity.

Publicly available experimental data for this specific compound is limited. Therefore, this document is structured not as a mere repository of data, but as a practical guide to empower researchers to generate and interpret this critical information. We will delve into the foundational identity of the molecule, followed by detailed, field-proven methodologies for determining its key physicochemical characteristics. The causality behind experimental choices is emphasized, providing a robust framework for self-validating protocols and ensuring the scientific integrity of the data generated.

Core Molecular Identity

The foundational step in characterizing any compound is to establish its unequivocal identity. 3-(1H-1,2,4-triazol-1-yl)propan-1-amine hydrochloride is a salt, which is expected to be a solid material at room temperature. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent amine.

Below is a summary of its key identifiers:

| Property | Value | Source |

| IUPAC Name | 3-(1,2,4-triazol-1-yl)propan-1-amine | [1] |

| CAS Number (Free Base) | 69807-82-5 | [1] |

| Molecular Formula (Free Base) | C₅H₁₀N₄ | [1] |

| Molecular Weight (Free Base) | 126.16 g/mol | [1] |

| Molecular Formula (Dihydrochloride) | C₅H₁₂Cl₂N₄ | [2] |

| Molecular Weight (Dihydrochloride) | 199.08 g/mol | [2] |

| Canonical SMILES | C1=CN(C=N1)CCCN | [3] |

| InChI | InChI=1S/C5H10N4/c6-2-1-3-9-5-7-4-8-9/h4-5H,1-3,6H2 | [1] |

Thermal Properties: Melting Point Determination

The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range is characteristic of a pure substance, whereas impurities typically depress the melting point and broaden the range. For a hydrochloride salt, the melting process may be accompanied by decomposition, which should be carefully noted.

Experimental Protocol: Capillary Melting Point Determination

This method is the gold standard for its simplicity and accuracy.

Methodology Rationale: The choice of a slow heating rate (1-2°C per minute) around the expected melting point is crucial. A rapid temperature ramp can lead to an artificially broad and inaccurate melting range due to thermal lag between the heating block, the thermometer, and the sample.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the 3-(1H-1,2,4-triazol-1-yl)propan-1-amine hydrochloride sample is completely dry and finely powdered to ensure uniform heat distribution.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.[4]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-15°C per minute.[4]

-

Accurate Determination: Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2°C per minute.[4]

-

Observation and Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2. Note any signs of decomposition, such as charring or gas evolution.

Caption: Workflow for determining the melting point of a solid sample.

Solubility Profile

Solubility is a cornerstone of drug development, influencing everything from route of administration to bioavailability. As a hydrochloride salt, 3-(1H-1,2,4-triazol-1-yl)propan-1-amine hydrochloride is expected to have significantly higher aqueous solubility than its free base. A comprehensive solubility profile should be determined in various media, including water, buffers at different pH values (e.g., pH 2, 7.4, 9), and relevant organic solvents.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the most reliable for determining thermodynamic equilibrium solubility. It ensures that the solvent is fully saturated with the solute.

Methodology Rationale: The key to this method is achieving thermodynamic equilibrium. This requires adding an excess of the solid to ensure saturation and allowing sufficient time for the dissolution process to complete. The subsequent filtration or centrifugation step is critical to remove all undissolved solids before analysis, as their presence would lead to an overestimation of solubility.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of 3-(1H-1,2,4-triazol-1-yl)propan-1-amine hydrochloride to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol). An excess is confirmed by the presence of undissolved solid throughout the experiment.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to reach equilibrium.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved particles.[5]

-

Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calibration: Prepare a series of standard solutions of known concentrations and generate a calibration curve to accurately determine the concentration in the experimental samples.

Caption: Workflow for the shake-flask solubility determination method.

Ionization Constant (pKa)

The pKa value dictates the extent of a molecule's ionization at a given pH. This is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. 3-(1H-1,2,4-triazol-1-yl)propan-1-amine hydrochloride possesses multiple nitrogen atoms that can be protonated or deprotonated. The primary amine will have a basic pKa, while the triazole ring nitrogens are weakly basic.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[6][7]

Methodology Rationale: This technique relies on monitoring the pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at which 50% of the functional group is ionized, which is identified as the midpoint of the buffer region on the titration curve. Using a co-solvent may be necessary if the free base has low aqueous solubility, but this requires extrapolation back to aqueous conditions.[6]

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh and dissolve a known amount of 3-(1H-1,2,4-triazol-1-yl)propan-1-amine hydrochloride in a known volume of purified water or a suitable co-solvent system. The concentration should be around 1 mM.[8]

-

Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 2) with a standardized acid (e.g., 0.1 M HCl) to ensure all basic groups are fully protonated.

-

Titration: Place the solution in a thermostatted vessel with constant stirring. Immerse a calibrated pH electrode and begin titrating by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH).[8][9]

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the resulting titration curve. The pH at the half-equivalence point for each ionizable group corresponds to its pKa.

Caption: Workflow for pKa determination via potentiometric titration.

Chemical Stability

Assessing the chemical stability of a compound is crucial for determining its shelf-life and identifying appropriate storage conditions. The 1,2,4-triazole ring is generally stable, but the overall molecule's stability can be influenced by factors such as pH, temperature, light, and oxidizing conditions.[10]

Methodology: Forced Degradation Studies using a Stability-Indicating HPLC Method

Forced degradation studies are essential for developing a stability-indicating analytical method, which can separate the intact drug from its degradation products.[11][12][13]

Methodology Rationale: By subjecting the compound to stress conditions more severe than those it would typically encounter, we can accelerate its degradation. This allows for the rapid identification of potential degradation pathways and the development of an analytical method that can resolve the parent compound from any degradants. The goal is to achieve 5-10% degradation, as this provides sufficient quantities of degradants for detection without completely consuming the parent compound.[11]

Step-by-Step Protocol:

-

Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that shows good peak shape and retention for the parent compound. A gradient elution with a mobile phase of water/acetonitrile containing a buffer is a common starting point.[14]

-

Forced Degradation:

-

Hydrolytic: Incubate solutions of the compound in acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (water) conditions at an elevated temperature (e.g., 60°C).

-

Oxidative: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Photolytic: Expose a solid sample and a solution of the compound to UV and visible light in a photostability chamber.

-

Thermal: Heat a solid sample of the compound in an oven (e.g., at 80°C).

-

-

Analysis: Analyze the stressed samples at various time points using the developed HPLC method with a photodiode array (PDA) detector.

-

Method Validation: The method is considered "stability-indicating" if all degradation products are baseline-resolved from the parent peak and from each other. Peak purity analysis using the PDA detector should be performed to confirm that the parent peak is spectrally pure in the presence of its degradants.

Caption: Workflow for forced degradation and stability-indicating method development.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show distinct signals for the two protons on the triazole ring (likely singlets in the 7.5-8.5 ppm region). The propyl chain will exhibit three sets of signals: a triplet for the CH₂ group adjacent to the triazole, a multiplet (likely a quintet or sextet) for the central CH₂, and another triplet for the CH₂ group next to the amine. The amine protons (NH₂) may appear as a broad singlet.

-

¹³C NMR: The spectrum will show five distinct carbon signals: two for the triazole ring carbons (in the aromatic region, ~140-150 ppm) and three for the aliphatic carbons of the propyl chain.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by N-H stretching vibrations from the primary amine (around 3300-3400 cm⁻¹), C-H stretches from the alkyl chain (around 2850-2960 cm⁻¹), and C=N and N=N stretching vibrations from the triazole ring (in the 1400-1650 cm⁻¹ region).

Mass Spectrometry (MS)

Using electrospray ionization (ESI) in positive mode, the mass spectrum is expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at an m/z corresponding to approximately 127.10.

Conclusion

This guide provides a comprehensive framework for the systematic characterization of 3-(1H-1,2,4-triazol-1-yl)propan-1-amine hydrochloride. By following the detailed protocols for determining melting point, solubility, pKa, and stability, researchers can generate the high-quality, reliable data necessary to advance their research and development objectives. The principles and methodologies outlined herein are grounded in established scientific practice, ensuring that the generated data will be robust, reproducible, and fit for purpose in a demanding scientific environment.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Popovska, F., & Kavrakovski, Z. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1H-1,2,4-Triazole-1-propanamine. Retrieved from [Link]

-

Preprints.org. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

SlideShare. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

SVB's T. P. Bhatia College of Science. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

-

ResearchGate. (2020). Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. Retrieved from [Link]

-

GSC Advanced Research and Reviews. (n.d.). Synthesis, characterization and photostability study of triazole derivatives. Retrieved from [Link]

-

Turkish Journal of Pharmaceutical Sciences. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Retrieved from [Link]

-

Academia.edu. (n.d.). stability indicating hplc method development: a review. Retrieved from [Link]

-

International Research Journal of Pharmaceutical and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Imidazole-1-propanamine. Retrieved from [Link]

-

International Journal of Trend in Scientific Research and Development. (n.d.). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]

-

LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

ACS Publications. (n.d.). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Retrieved from [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]

-

The Japanese Pharmacopoeia. (n.d.). GENERAL TESTS, PROCESSES AND APPARATUS. Retrieved from [Link]

-

ResearchGate. (2016). Procedure for solubility testing of NM suspension. Retrieved from [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 3-AMINO-1H-1,2,4-TRIAZOLE,95%. Retrieved from [Link]

-

1PlusChem. (n.d.). 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-1,2,4-Triazol-3-amine, 1-propyl-. Retrieved from [Link]

Sources

- 1. ijmtlm.org [ijmtlm.org]

- 2. turkjps.org [turkjps.org]

- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. materialneutral.info [materialneutral.info]

- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. pubs.acs.org [pubs.acs.org]

- 11. (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW [academia.edu]

- 12. ijtsrd.com [ijtsrd.com]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 14. chromatographyonline.com [chromatographyonline.com]

Spectroscopic data (NMR, IR, MS) of 3-(1H-1,2,4-triazol-1-yl)propan-1-amine hydrochloride

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(1H-1,2,4-triazol-1-yl)propan-1-amine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core spectroscopic data essential for the identification and characterization of 3-(1H-1,2,4-triazol-1-yl)propan-1-amine hydrochloride, a key heterocyclic building block in modern drug discovery and materials science. Targeting researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. The methodologies described herein are designed to form a self-validating system, ensuring the unambiguous confirmation of the molecular structure and purity of the title compound.

Introduction and Molecular Structure

The unambiguous structural elucidation of synthetic compounds is a cornerstone of chemical research and development. 3-(1H-1,2,4-triazol-1-yl)propan-1-amine hydrochloride is a bifunctional molecule featuring a nucleophilic primary amine and a versatile 1,2,4-triazole moiety. This combination makes it a valuable precursor in the synthesis of more complex molecules with potential therapeutic applications.[1][2][3] Accurate interpretation of its spectroscopic data is paramount for quality control and for understanding its reactivity in subsequent chemical transformations.

The compound exists as a hydrochloride salt, meaning the primary amine is protonated to form an ammonium group (-NH₃⁺), with a chloride counter-ion. This structural feature significantly influences its spectroscopic properties, particularly in NMR and IR spectroscopy.

Molecular Structure:

-

IUPAC Name: 3-(1H-1,2,4-triazol-1-yl)propan-1-amine hydrochloride

-

Molecular Formula (Free Base): C₅H₁₀N₄

-

Molecular Weight (Free Base): 126.16 g/mol

-

Molecular Formula (Hydrochloride Salt): C₅H₁₁ClN₄

-

Molecular Weight (Hydrochloride Salt): 162.62 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(1H-1,2,4-triazol-1-yl)propan-1-amine hydrochloride, both ¹H and ¹³C NMR are required for complete characterization.

Expertise & Experience: The "Why" Behind the Protocol

The choice of solvent is critical. Due to the ionic nature of the hydrochloride salt, the compound exhibits poor solubility in standard deuterated chloroform (CDCl₃). Therefore, more polar solvents such as deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) are required. D₂O is an excellent choice as the acidic N-H protons of the ammonium group will exchange with deuterium, causing their signal to disappear, which can be a useful diagnostic tool.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Instrumentation: Record spectra on a 400 MHz or higher field NMR spectrometer.[4][5]

-

¹H NMR Acquisition: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a 2-second relaxation delay.

-

¹³C NMR Acquisition: Acquire proton-decoupled ¹³C NMR spectra. A greater number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Workflow for NMR Analysis

Caption: Workflow for NMR spectroscopic analysis.

¹H NMR Data Interpretation (Predicted, in D₂O at 400 MHz)

The protonation of the amine and the electron-withdrawing nature of the triazole ring are the dominant factors influencing the chemical shifts.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-5' (Triazole) | ~8.4 | Singlet (s) | 1H | Deshielded by adjacent ring nitrogens. |

| H-3' (Triazole) | ~8.0 | Singlet (s) | 1H | Deshielded by adjacent ring nitrogens. |

| H-1 (N-CH₂) | ~4.5 | Triplet (t) | 2H | Directly attached to the electron-withdrawing triazole ring. |

| H-3 (CH₂-N⁺) | ~3.1 | Triplet (t) | 2H | Deshielded by the adjacent positively charged ammonium group. |

| H-2 (-CH₂-) | ~2.3 | Quintet (p) | 2H | Positioned between two electron-withdrawing groups (N-triazole and -NH₃⁺). |

| -NH₃⁺ | N/A in D₂O | - | - | Protons exchange with deuterium in D₂O. In DMSO-d₆, would appear as a broad singlet. |

¹³C NMR Data Interpretation (Predicted, in D₂O at 101 MHz)

The carbon signals are distinct and reflect the electronic environment of each carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-5' (Triazole) | ~152 | Deshielded C=N carbon within the heterocyclic ring. |

| C-3' (Triazole) | ~145 | Deshielded C=N carbon within the heterocyclic ring. |

| C-1 (N-CH₂) | ~48 | Attached to the electronegative nitrogen of the triazole ring. |

| C-3 (CH₂-N⁺) | ~36 | Attached to the electronegative ammonium nitrogen. |

| C-2 (-CH₂-) | ~28 | Aliphatic carbon, least deshielded of the propyl chain. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. The spectrum of a hydrochloride salt is distinct from its free-base form, primarily due to the presence of the ammonium ion.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum. A typical range is 4000-600 cm⁻¹.[5]

-

Background Correction: A background spectrum of the clean ATR crystal should be taken prior to sample analysis.

Workflow for IR Analysis

Caption: Workflow for Infrared (IR) spectroscopic analysis.

IR Data Interpretation (Predicted)

The IR spectrum is dominated by vibrations from the ammonium group and the triazole ring.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance |

| N-H Stretch (Ammonium, -NH₃⁺) | 3200 - 2800 | Broad, Strong | Confirms the presence of the ammonium salt.[6] |

| C-H Stretch (Triazole, sp²) | 3150 - 3100 | Medium | Aromatic C-H stretching. |

| C-H Stretch (Alkyl, sp³) | 3000 - 2850 | Medium | Aliphatic C-H stretching from the propyl chain. |

| N-H Bend (Ammonium, -NH₃⁺) | ~1600 & ~1500 | Strong | Characteristic bending vibrations for a primary ammonium salt.[6] |

| C=N & C-N Stretch (Triazole) | 1550 - 1400 | Medium-Strong | Ring stretching vibrations confirming the triazole heterocycle. |

| C-H Bend (Alkyl) | 1470 - 1370 | Medium | Bending vibrations of the CH₂ groups. |

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry provides the exact molecular weight and, through high-resolution instruments, the molecular formula. For this ionic compound, electrospray ionization (ESI) in positive ion mode is the method of choice.

Expertise & Experience: The Rationale for ESI

ESI is a soft ionization technique ideal for polar and ionic compounds. It allows the molecule to enter the gas phase as an ion without significant fragmentation. We expect to observe the protonated free base, [C₅H₁₀N₄ + H]⁺, as the hydrochloride salt dissociates in the spray.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Infuse the solution directly into the ESI source.

-

Ionization: Use positive ion mode (ESI+).

-

Detection: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-300).

Workflow for Mass Spectrometry Analysis

Caption: Workflow for Mass Spectrometry (MS) analysis.

MS Data Interpretation (Predicted, ESI+)

The mass spectrum will confirm the mass of the cationic form of the molecule.

| Ion | Calculated m/z (Monoisotopic) | Significance |

| [M+H]⁺ | 127.0978 | This is the protonated molecular ion of the free base (C₅H₁₁N₄⁺). Its observation confirms the molecular weight of the core structure.[7] |

| [M+Na]⁺ | 149.0797 | An adduct with sodium ions, commonly observed in ESI-MS, further validating the molecular weight.[7] |

Conclusion: A Self-Validating Spectroscopic Profile

The structural characterization of 3-(1H-1,2,4-triazol-1-yl)propan-1-amine hydrochloride is definitively achieved through the complementary application of NMR, IR, and MS.

-

NMR spectroscopy provides the complete C-H framework, confirming the connectivity of the triazole ring, propyl chain, and amine terminus.

-

IR spectroscopy offers rapid and unambiguous confirmation of the key functional groups, particularly the characteristic vibrations of the ammonium salt and the triazole ring.

-

Mass spectrometry validates the molecular weight of the parent molecule.

Together, these techniques provide a robust, self-validating dataset that ensures the identity, structure, and purity of the compound, which is an indispensable requirement for its use in regulated research and development environments.

References

-

Wiley-VCH. (2007). Supporting Information. Available at: [Link]

-

Voitekh, O., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. Available at: [Link]

-

Royal Society of Chemistry. (2017). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Available at: [Link]

-

Tarikoğullari Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]

-

Tarikoğullari Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PubMed Central. Available at: [Link]

-

Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Available at: [Link]

-

Pelozo, M. F., et al. (2021). Supplementary Information File: Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

-

Royal Society of Chemistry. (2024). Supplementary Information (SI) for Chemical Science. Available at: [Link]

-

Amerigo Scientific. 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine dihydrochloride. Available at: [Link]

-

Voitekh, O., et al. (2018). Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. ResearchGate. Available at: [Link]

-

PubChemLite. 3-(1h-1,2,4-triazol-3-yl)propan-1-amine hydrochloride. Available at: [Link]

-

Voitekh, O., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. PubMed Central. Available at: [Link]

-

Scribd. 884 - IR Spectroscopy-62-70. Available at: [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]

Sources

- 1. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. PubChemLite - 3-(1h-1,2,4-triazol-3-yl)propan-1-amine hydrochloride (C5H10N4) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to Determining the Solubility of 3-(1H-1,2,4-triazol-1-yl)propan-1-amine hydrochloride in Various Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy.[1][2][3] This guide provides a comprehensive technical framework for determining the solubility of 3-(1H-1,2,4-triazol-1-yl)propan-1-amine hydrochloride, a heterocyclic amine salt of interest in pharmaceutical research. We will delve into the theoretical underpinnings of solubility, present detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility assessment, and discuss the interpretation of the resulting data. This document is designed to be a practical resource for researchers, enabling them to generate robust and reliable solubility profiles for this compound and other similar molecules.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[1] Among these, aqueous solubility is a paramount parameter. A drug must be in a dissolved state at the site of absorption to be bioavailable.[1][2] Consequently, a thorough understanding of a compound's solubility in various aqueous and organic media is fundamental to informed decision-making in lead optimization, pre-formulation, and formulation design.[2][4]

3-(1H-1,2,4-triazol-1-yl)propan-1-amine hydrochloride, as a hydrochloride salt of a nitrogen-containing heterocyclic compound, is anticipated to exhibit pH-dependent aqueous solubility. The presence of the amine group, which can be protonated, and the triazole ring, with its potential for hydrogen bonding, suggests a complex interplay of factors governing its dissolution. This guide will equip the researcher with the necessary tools to dissect and quantify this behavior.

Theoretical Framework: Understanding Solubility Equilibria

The solubility of a compound is defined as the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature and pressure to form a saturated solution in thermodynamic equilibrium. For an ionizable compound like an amine hydrochloride, the solubility is significantly influenced by the pH of the medium.

The dissolution of 3-(1H-1,2,4-triazol-1-yl)propan-1-amine hydrochloride in an aqueous buffer involves the equilibrium between the solid salt and its dissolved ions. The amine group will exist in a protonated (R-NH3+) and a neutral (R-NH2) form, the ratio of which is determined by the pKa of the amine and the pH of the solution, as described by the Henderson-Hasselbalch equation. This pH-dependent ionization is a key determinant of its aqueous solubility.

Two primary types of solubility measurements are pertinent in drug discovery and development: thermodynamic and kinetic solubility.

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a saturated solution. It is a critical parameter for late-stage development and formulation.[5][6] The most common method for its determination is the Shake-Flask method.[4][7]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock solution (e.g., DMSO) into an aqueous buffer. It is a high-throughput method often used in early discovery to flag potential solubility issues.[6][7][8]

Experimental Protocols for Solubility Determination

This section provides detailed step-by-step methodologies for determining both the thermodynamic and kinetic solubility of 3-(1H-1,2,4-triazol-1-yl)propan-1-amine hydrochloride.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is designed to achieve a true equilibrium state, providing the most accurate measure of solubility.

Rationale: By agitating an excess of the solid compound in the solvent for an extended period, we ensure that the solution becomes saturated and reaches a state of thermodynamic equilibrium.[5] Subsequent filtration and quantification of the supernatant provide the solubility value.

Materials and Equipment:

-

3-(1H-1,2,4-triazol-1-yl)propan-1-amine hydrochloride (solid)

-

Selection of solvents (e.g., pH 1.2 HCl buffer, pH 6.8 phosphate buffer, pH 7.4 phosphate-buffered saline (PBS), water, ethanol, methanol, acetonitrile)

-

Vials with screw caps

-

Orbital shaker or vial roller system capable of maintaining a constant temperature

-

Syringe filters (e.g., 0.45 µm PVDF or PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (LC-MS)

-

Volumetric flasks and pipettes

Protocol:

-

Preparation: Add an excess amount of solid 3-(1H-1,2,4-triazol-1-yl)propan-1-amine hydrochloride to a vial (e.g., 5-10 mg). The key is to have undissolved solid remaining at the end of the experiment.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL) to the vial.

-

Equilibration: Cap the vials securely and place them on an orbital shaker or roller system. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration to reach equilibrium. An overnight incubation (18-24 hours) is typically adequate.[5]

-

Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Quantification: Prepare a series of standard solutions of the compound in the same solvent at known concentrations. Analyze both the filtered sample and the standard solutions using a validated HPLC-UV or LC-MS method.[9][10]

-

Calculation: Construct a calibration curve from the standard solutions. Use the peak area of the filtered sample to determine its concentration from the calibration curve. This concentration represents the thermodynamic solubility.

Diagram of Thermodynamic Solubility Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination (High-Throughput Method)

This protocol is suitable for early-stage screening where a rapid assessment of solubility is required.

Rationale: This method mimics the situation where a compound is introduced into an aqueous environment from a concentrated organic stock, as is common in many in vitro biological assays. The resulting solubility is "kinetic" because true equilibrium is not reached.[4]

Materials and Equipment:

-

3-(1H-1,2,4-triazol-1-yl)propan-1-amine hydrochloride

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffers (as in the thermodynamic assay)

-

96-well plates (polypropylene)

-

Plate shaker

-

Plate reader with turbidity or nephelometry detection, or HPLC/LC-MS system

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer-containing wells (e.g., add 2 µL of 10 mM stock to 198 µL of buffer to achieve a final concentration of 100 µM with 1% DMSO).

-

Incubation: Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours).

-

Precipitation Assessment: Measure the amount of precipitate formed. This can be done directly in the plate using a nephelometer (which measures light scattering) or a UV-Vis plate reader to detect turbidity.

-

Quantification (Optional but Recommended): For more precise results, filter the contents of the wells using a 96-well filter plate. Analyze the filtrate by HPLC or LC-MS to determine the concentration of the compound remaining in solution.[7]

Diagram of Kinetic Solubility Workflow:

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 4. asianpubs.org [asianpubs.org]

- 5. evotec.com [evotec.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. enamine.net [enamine.net]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. DSpace [helda.helsinki.fi]

- 10. researchgate.net [researchgate.net]

The 1,2,4-Triazole Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole ring is a cornerstone of heterocyclic chemistry and a highly valued pharmacophore in drug discovery. Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, allow it to serve as a versatile scaffold for designing potent and selective therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the diverse applications of 1,2,4-triazole derivatives in medicinal chemistry, with a focus on their roles as antifungal, anticancer, antiviral, antibacterial, and neuroprotective agents. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships (SAR), and key clinical candidates that underscore the significance of this remarkable heterocyclic system.

The 1,2,4-Triazole Core: Physicochemical Properties and Synthetic Strategies

The 1,2,4-triazole is a five-membered heterocycle with three nitrogen atoms and two carbon atoms.[3][4] It exists in two tautomeric forms, with the 1H-1,2,4-triazole being the more stable isomer.[1] The presence of three nitrogen atoms imparts a polar nature to the ring, enhancing solubility and the ability to form hydrogen bonds with biological targets.[1][2] Furthermore, the 1,2,4-triazole ring is an effective isostere for amide, ester, and carboxylic acid functionalities, allowing for the substitution of these groups to improve metabolic stability and pharmacokinetic profiles.[1]

Core Synthetic Strategies

A variety of synthetic methods have been developed for the construction of the 1,2,4-triazole ring, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.[5] Common strategies involve the cyclization of intermediates containing the requisite N-N-C-N or N-C-N-N-C backbone.

One of the most prevalent methods is the Pellizzari reaction and its variations, which involve the reaction of a carboxylic acid hydrazide with an amide or thioamide. Another widely used approach is the Einhorn-Brunner reaction , which utilizes the reaction of a hydrazine with a diacylamine. More contemporary methods often employ metal-catalyzed cross-coupling reactions to functionalize pre-formed triazole rings or one-pot multi-component reactions that offer high efficiency and diversity.[6] For instance, a simple and efficient method involves the microwave-assisted reaction of hydrazines with formamide in the absence of a catalyst.[6] Copper-catalyzed methods have also been developed for the synthesis of 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions.[6]

Caption: Common synthetic pathways to the 1,2,4-triazole core.

Therapeutic Applications of 1,2,4-Triazole Derivatives

The versatility of the 1,2,4-triazole scaffold has led to its incorporation into a wide array of clinically successful drugs and promising drug candidates.

Antifungal Agents

Perhaps the most well-established application of 1,2,4-triazoles is in the development of antifungal agents.[3] These compounds, often referred to as "azole antifungals," are potent inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][3] The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[3] The triazole nitrogen atom (N4) coordinates to the heme iron atom in the active site of CYP51, effectively blocking its catalytic activity.[3]

Caption: General Structure-Activity Relationship (SAR) for 1,2,4-triazole derivatives.

For antifungal activity, for example, the presence of a 2,4-difluorophenyl group is a common feature in many potent inhibitors. [1]The nature of the side chain at the 1-position of the triazole ring also significantly influences the antifungal spectrum and potency. For anticancer aromatase inhibitors, the triazole ring itself is essential for coordinating to the heme iron, while the substituents dictate the selectivity and potency.

Experimental Protocol: Synthesis of a 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol Derivative

This protocol describes a general method for the synthesis of 4-amino-1,2,4-triazole-3-thiol derivatives, which are valuable intermediates for the preparation of more complex bioactive molecules.

Materials:

-

Aromatic carboxylic acid (1.0 eq)

-

Thionyl chloride (2.0 eq)

-

Hydrazine hydrate (80%, 2.0 eq)

-

Carbon disulfide (1.5 eq)

-

Potassium hydroxide (1.2 eq)

-

Ethanol

-

Dimethylformamide (DMF)

Procedure:

-

Synthesis of the Aromatic Acid Hydrazide: a. To a solution of the aromatic carboxylic acid in ethanol, add thionyl chloride dropwise at 0 °C. b. Reflux the mixture for 4-6 hours. c. Remove the solvent under reduced pressure. d. To the resulting ester, add hydrazine hydrate and reflux for 8-12 hours. e. Cool the reaction mixture and collect the precipitated acid hydrazide by filtration.

-

Synthesis of the Potassium Dithiocarbazate Salt: a. Dissolve the acid hydrazide in a solution of potassium hydroxide in ethanol. b. Add carbon disulfide dropwise with stirring at room temperature. c. Continue stirring for 12-16 hours. d. Collect the precipitated potassium dithiocarbazate salt by filtration.

-

Cyclization to the 1,2,4-Triazole-3-thiol: a. To a suspension of the potassium dithiocarbazate salt in DMF, add hydrazine hydrate. b. Reflux the mixture for 6-8 hours. c. Cool the reaction mixture and pour it into ice-cold water. d. Acidify with dilute hydrochloric acid to precipitate the product. e. Filter, wash with water, and recrystallize from ethanol to obtain the pure 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared with literature values if available.

Conclusion and Future Perspectives

The 1,2,4-triazole scaffold continues to be a privileged structure in medicinal chemistry, with a proven track record of producing successful drugs for a wide range of diseases. [1]Its unique electronic and steric properties make it an ideal building block for the design of new therapeutic agents. Future research will likely focus on the development of novel synthetic methodologies to access more diverse and complex 1,2,4-triazole derivatives. Furthermore, the exploration of new therapeutic applications, particularly in areas of unmet medical need such as neurodegenerative diseases and drug-resistant infections, will undoubtedly continue to be a major focus. The combination of computational drug design and high-throughput screening will further accelerate the discovery of new 1,2,4-triazole-based drug candidates with improved efficacy and safety profiles.

References

-

Drzał, W., Sobstyl, J., & Trotsko, N. (n.d.). SAR outline of the benzimidazole-1,2,4-triazole hybrid compounds. ResearchGate. Retrieved from [Link]

-

Antibacterial activity study of 1,2,4-triazole derivatives. (2021). PubMed. Retrieved from [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. (2021). PubMed Central. Retrieved from [Link]

-

Sameliuk, Y., et al. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. DergiPark. Retrieved from [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2022). National Institutes of Health. Retrieved from [Link]

-

Discovery of 1,2,4-triazole derivatives as novel neuroprotectants against cerebral ischemic injury by activating antioxidant response element. (2021). ResearchGate. Retrieved from [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. (2021). MDPI. Retrieved from [Link]

-

Overview on Medicinal Impacts of 1,2,4-Triazole Derivatives. (2022). Springer Professional. Retrieved from [Link]

-

New 1H-1,2,4-triazolyl derivatives as antimicrobial agents. (2018). PubMed. Retrieved from [Link]

-

Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). PubMed Central. Retrieved from [Link]

-

Synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. Retrieved from [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers. Retrieved from [Link]

-

Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury. (2020). PubMed. Retrieved from [Link]

-

A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. (n.d.). ResearchGate. Retrieved from [Link]

-

Antioxidant Activity of 1,2,4-Triazole and Its Derivatives: A Mini Review. (2021). PubMed. Retrieved from [Link]

-

A Literature Review Focusing on the Antiviral Activity of [5][7][8]and-[1][7][8]triazoles. (2023). PubMed. Retrieved from [Link]

-

Design and Synthesis of New Bioactive 1,2,4-Triazoles, Potential Antitubercular and Antimicrobial Agents. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. (2014). PubMed Central. Retrieved from [Link]

-

Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. (2022). MDPI. Retrieved from [Link]

-

Recent Advances in 1,2,4‐Triazole Scaffolds as Antiviral Agents. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview on Medicinal Impacts of 1,2,4-Triazole Derivatives | springerprofessional.de [springerprofessional.de]

- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 7. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Biological activity of functionalized aminotriazoles

An In-Depth Technical Guide to the Biological Activity of Functionalized Aminotriazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities.[1][2] Among these, aminotriazoles, which feature an amino group on the triazole ring, are of particular interest. The chemical stability, favorable pharmacokinetic properties, and the ability of the triazole ring to act as a bioisostere for amide, ester, or carboxyl groups contribute to their therapeutic potential.[3] Functionalization of the aminotriazole core allows for the fine-tuning of its biological activity, leading to the development of potent antimicrobial, anticancer, antiviral, and neuroprotective agents.[2][4][5][6] This guide provides a comprehensive overview of the synthesis, diverse biological activities, and evaluation of functionalized aminotriazoles, offering insights for researchers and professionals in drug discovery and development.

Synthetic Strategies for Functionalized Aminotriazoles

The synthesis of functionalized aminotriazoles can be achieved through various routes, often tailored to introduce specific substituents at desired positions of the triazole ring. A common and efficient method involves the cyclization of hydrazinecarboximidamide derivatives.[7] This approach allows for the variation of substituents on the amino group and the nitrogen at position 1 of the triazole ring.[7] Another strategy involves the reaction of nitrile imines with guanidine derivatives through a 1,3-dipolar cycloaddition, which offers excellent regioselectivity.[8]

A representative synthetic scheme for preparing 4,5-disubstituted-4H-1,2,4-triazol-3-amine derivatives is outlined below. This multi-step synthesis starts from a substituted aniline and a substituted benzoic acid, proceeding through amide and thioamide intermediates, followed by cyclization with hydrazine hydrate and subsequent reaction with cyanogen bromide.[5]

Exemplary Synthetic Protocol: 4,5-Disubstituted-4H-1,2,4-triazol-3-amines[5]

-

Amide Formation: React a p-substituted aniline with a p-substituted benzoic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF) to yield the corresponding N-arylbenzamide.

-

Thionation: Convert the amide to the corresponding thioamide using Lawesson's reagent in refluxing toluene.

-

Hydrazinolysis: Treat the thioamide with hydrazine hydrate at 80 °C to form the hydrazine derivative.

-

Cyclization: React the hydrazine derivative with cyanogen bromide (BrCN) and sodium bicarbonate in water at -5 °C to afford the final 4,5-disubstituted-4H-1,2,4-triazol-3-amine.

This synthetic flexibility is crucial for establishing structure-activity relationships (SAR) by enabling the generation of a library of analogs with diverse functional groups.

Antimicrobial Activity

Functionalized aminotriazoles have demonstrated significant potential as antibacterial and antifungal agents. Their mechanism of action often involves the inhibition of essential microbial enzymes.

Antibacterial Activity

Numerous studies have reported the antibacterial efficacy of aminotriazole derivatives against both Gram-positive and Gram-negative bacteria. For instance, certain 4-amino-5-aryl-4H-1,2,4-triazole derivatives have shown potent activity, with minimum inhibitory concentrations (MICs) as low as 5 µg/mL, comparable to the antibiotic ceftriaxone.[4] The presence of electron-withdrawing groups, such as trichloromethyl, chloro, and bromo substituents on the aryl ring, has been associated with enhanced antibacterial activity.[4] Some aminoguanidine derivatives incorporating a 1,2,4-triazole moiety have exhibited broad-spectrum antibacterial activity, with MIC values ranging from 1-64 μg/mL against various strains, including multidrug-resistant clinical isolates.[9]

Antifungal Activity

Aminotriazole derivatives are also effective against a range of pathogenic fungi. A series of 1,2,4-triazole derivatives containing amino acid fragments displayed broad-spectrum fungicidal activities.[10] Notably, compounds 8d and 8k from this series showed exceptional activity against Physalospora piricola, with EC50 values of 10.808 µg/mL and 10.126 µg/mL, respectively.[10] Molecular docking studies suggest that these compounds bind strongly to 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[10]

| Compound/Derivative | Target Organism(s) | MIC/EC50 (µg/mL) | Reference |

| 4-amino-5-(4-trichloromethylphenyl)-4H-1,2,4-triazole | E. coli, B. subtilis, P. aeruginosa | 5 | [4] |

| Aminoguanidine-triazole hybrid | S. aureus (MRSA), C. albicans | 1-2 | [9] |

| Compound 8d (triazole-amino acid conjugate) | Physalospora piricola | 10.808 (EC50) | [10] |

| Compound 8k (triazole-amino acid conjugate) | Physalospora piricola | 10.126 (EC50) | [10] |

Anticancer Activity

The antiproliferative properties of functionalized aminotriazoles have been extensively investigated, revealing their potential as anticancer agents. These compounds can induce cell death in cancer cells through various mechanisms, including apoptosis and cell cycle arrest.

A series of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine compounds were synthesized and evaluated for their anti-lung cancer activity.[5] One of the most potent compounds, 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA), exhibited IC50 values of 1.09 µM, 2.01 µM, and 3.28 µM against A549, NCI-H460, and NCI-H23 lung cancer cell lines, respectively.[5] This activity was significantly stronger than the reference drug 5-fluorouracil.[5] Mechanistic studies revealed that BCTA induces apoptosis by upregulating pro-apoptotic proteins like BAX, caspase 3, and PARP, while down-regulating the anti-apoptotic protein Bcl-2.[5]

| Compound | Cell Line | IC50 (µM) | Reference |

| BCTA | A549 (Lung) | 1.09 | [5] |

| BCTA | NCI-H460 (Lung) | 2.01 | [5] |

| BCTA | NCI-H23 (Lung) | 3.28 | [5] |

| Compound 7 | HepG2 (Liver) | 17.69 - 27.09 | [11] |

| Compound 17 | MCF7 (Breast) | 17.69 - 27.09 | [11] |

Mechanism of Action: Kinase Inhibition

A prominent mechanism through which aminotriazoles exert their anticancer effects is the inhibition of protein kinases.[12][13][14] These enzymes play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival. Overexpression or dysregulation of certain kinases is a hallmark of many cancers.

For example, derivatives of 1,2,4-triazole have been identified as inhibitors of NIMA-related kinases (NEKs), which are involved in cell cycle progression.[13] Inhibition of NEK2, which is often overexpressed in breast cancer, can lead to growth suppression and cell death.[13] Similarly, aminotriazole-based compounds have been developed as potent inhibitors of Aurora-A kinase, another key regulator of mitosis that is overexpressed in various solid tumors.[14]

Caption: Simplified MAPK signaling pathway and potential inhibition by aminotriazole derivatives.

Antiviral Activity

The 1,2,4-triazole scaffold is a key component of several antiviral drugs, and novel aminotriazole derivatives continue to be explored for their antiviral potential.[2][15] Their chemical stability and bioavailability make them attractive candidates for antiviral drug development.[2] Aminotriazole derivatives have shown activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses, and influenza virus.[15] The mechanism of action can vary, from inhibiting viral enzymes to interfering with viral entry or replication.

Neuroprotective and Other CNS Activities

Emerging research suggests that functionalized aminotriazoles may have therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[6][16] Some triazole derivatives have been shown to inhibit the aggregation of α-synuclein, a protein implicated in Parkinson's disease.[6] In the context of Alzheimer's disease, triazole-based compounds are being investigated for their ability to inhibit key enzymes like beta-secretase 1 and to reduce amyloid-β aggregation.[17][18] Additionally, certain indazole derivatives, which are structurally related to aminotriazoles, have demonstrated neuroprotective effects by inhibiting tau hyperphosphorylation.[19]

Experimental Protocols for Biological Evaluation

The biological activity of newly synthesized aminotriazole derivatives is typically assessed through a series of in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the antiproliferative effects of compounds on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the aminotriazole compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

In Vivo Evaluation

Promising compounds identified from in vitro screening are further evaluated in animal models to assess their efficacy, toxicity, and pharmacokinetic properties. For anticancer agents, this often involves xenograft models where human tumor cells are implanted into immunocompromised mice.[14] For anti-inflammatory and analgesic studies, models such as carrageenan-induced paw edema and acetic acid-induced writhing are employed.[20] It is also crucial to evaluate potential toxicity through acute and sub-acute oral toxicity studies.[21]

Future Perspectives

Functionalized aminotriazoles continue to be a highly promising scaffold in drug discovery. Future research will likely focus on several key areas:

-

Multi-target Drug Design: Developing single molecules that can modulate multiple targets relevant to complex diseases like cancer and neurodegenerative disorders.

-

Bioisosteric Replacement: Further exploring the use of the aminotriazole ring as a bioisostere to improve the properties of existing drugs.[3][22]

-

Advanced Drug Delivery Systems: Formulating aminotriazole-based drugs into novel delivery systems to enhance their bioavailability and target specificity.

-

Combating Drug Resistance: Designing aminotriazole derivatives that can overcome resistance mechanisms in microbes and cancer cells.

The versatility of the aminotriazole scaffold, coupled with advances in synthetic chemistry and biological screening, ensures its continued importance in the quest for novel and effective therapeutics.

References

-

1,2,4-Triazoles as Important Antibacterial Agents. MDPI. Available from: [Link]

-

Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PMC - PubMed Central. Available from: [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available from: [Link]

- Triazole compounds useful as protein kinase inhibitors. Google Patents.

-

Synthesis and Antimicrobial Evaluation of Aminoguanidine and 3-amino- 1,2,4-triazole Derivatives as Potential Antibacterial Agents. ResearchGate. Available from: [Link]

-

Development of amino-pyrimidine inhibitors of c-Jun N-terminal kinase (JNK): kinase profiling guided optimization of a 1,2,3-benzotriazole lead. PubMed. Available from: [Link]

-

Synthesis, antimicrobial and antioxidant activities of imidazotriazoles and new multicomponent reaction toward 5-amino-1-phenyl[4][7][12]triazole derivatives. ResearchGate. Available from: [Link]

-

In Vivo use of the P450 inactivator 1-aminobenzotriazole in the rat: Varied dosing route to elucidate gut and liver contributions to first-pass and systemic clearance. ResearchGate. Available from: [Link]

-

Newly studied compounds 12−15 bearing the 5-(4-pyridinyl)-1,2,4-triazol-4-amine core. ResearchGate. Available from: [Link]

-

Synthesis of Aminotriazoles. ResearchGate. Available from: [Link]

-

Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents. PMC - NIH. Available from: [Link]

-

Convenient Synthesis and Antimicrobial Activity of Some Novel Amino Acid Coupled Triazoles. MDPI. Available from: [Link]

-

In vitro and in vivo effects of 5-aminotetrazole (5-AT), an energetic compound. PubMed. Available from: [Link]

-

Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase. NIH. Available from: [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers. Available from: [Link]

-

In vitro and in silico evaluation of synthetic compounds derived from bi-triazoles against asexual and sexual forms of Plasmodium falciparum. PubMed Central. Available from: [Link]

-

Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. MDPI. Available from: [Link]

-

Synthesis and Anticancer Evaluation of Some Novel 5-Amino[4][7][12]Triazole Derivatives. ResearchGate. Available from: [Link]

-

Design and Synthesis of 5-Aminopyrazole and 5-Aminotriazole Derivatives as Fibroblast Growth Factor Receptor Inhibitors. ResearchGate. Available from: [Link]

-

Evaluation of 1,2,3-Triazoles as Amide Bioisosteres In Cystic Fibrosis Transmembrane Conductance Regulator Modulators VX-770 and VX-809. PMC - PubMed Central. Available from: [Link]

-

review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. ResearchGate. Available from: [Link]

-

Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PubMed. Available from: [Link]

-

Triazoles: a privileged scaffold in drug design and novel drug discovery. DOI. Available from: [Link]

-

Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds. Available from: [Link]

-

Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. MDPI. Available from: [Link]

-